N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide,monohydrochloride

Description

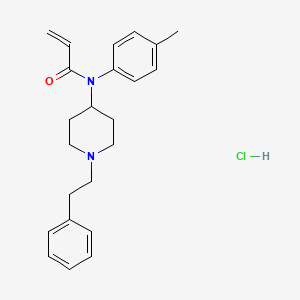

N-(1-Phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide, monohydrochloride is a synthetic opioid derivative structurally related to fentanyl. It belongs to the 4-anilinopiperidine class of compounds, characterized by a piperidine ring substituted with an aniline moiety and an acrylamide group. The p-tolyl substituent (a methyl group at the para position of the phenyl ring) distinguishes it from other fentanyl analogs, such as acryloylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide) . The monohydrochloride salt form enhances solubility and stability, making it suitable for research applications .

Properties

CAS No. |

2748409-55-2 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h3-12,22H,1,13-18H2,2H3;1H |

InChI Key |

VYIVFHXAFRQMOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-methyl Acrylfentanyl (hydrochloride) involves the reaction of N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods: the synthesis likely follows similar routes as other fentanyl analogs, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Para-methyl Acrylfentanyl (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of para-methyl Acrylfentanyl (hydrochloride) .

Scientific Research Applications

Analgesic Properties

Research indicates that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride exhibits significant analgesic activity. Its mechanism of action is primarily linked to its interaction with the mu-opioid receptors in the central nervous system, similar to other synthetic opioids like fentanyl. This interaction can lead to potent pain relief, making it a candidate for development in pain management therapies.

Comparison with Other Synthetic Opioids

The compound shares structural similarities with other synthetic opioids, which can provide insights into its potential efficacy and safety profile. Below is a comparison of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride with other well-known analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fentanyl | Contains a piperidine ring | High potency analgesic |

| Carfentanil | Similar piperidine structure | Extremely potent analgesic |

| Acetylfentanyl | An acetyl derivative of fentanyl | Analgesic effects with lower potency |

| N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride | Unique combination of phenethyl and p-tolyl groups | Potentially distinct pharmacological properties |

This table highlights the unique aspects of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride, particularly its specific combination of substituents that may confer different receptor binding profiles compared to other analogs .

Mechanistic Studies

The pharmacological activity of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride has been explored through various studies focusing on its binding affinity at opioid receptors. Preliminary findings suggest that it exhibits a high affinity for mu-opioid receptors, which is crucial for assessing its therapeutic potential and safety profile .

Electrophysiological Techniques

Electrophysiological techniques have been employed to evaluate the effects of this compound on heterologously expressed nAChRs (nicotinic acetylcholine receptors). These studies help elucidate the mechanisms by which the compound exerts its analgesic effects, particularly in models of neuropathic pain .

Clinical Implications

The implications for clinical use are significant, especially in light of the ongoing opioid crisis. Understanding the pharmacodynamics and pharmacokinetics of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride could lead to safer analgesics with reduced risk of addiction compared to traditional opioids .

Mechanism of Action

Para-methyl Acrylfentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system . The compound primarily targets the mu-opioid receptor, leading to analgesic and sedative effects . The binding of para-methyl Acrylfentanyl (hydrochloride) to the mu-opioid receptor activates intracellular signaling pathways, resulting in the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Research and Regulatory Considerations

- Research Applications: Primarily studied for receptor interaction mechanisms and structure-activity relationships (SAR). For example, Gupta et al. (2013) demonstrated that 1-phenethylpiperidine derivatives with acrylamide substituents exhibit prolonged antinociceptive effects in mice .

- Regulatory Challenges : The lack of explicit scheduling complicates risk assessment. The EMCDDA and Europol prioritize analogs based on trafficking volume, fatalities, and structural analogy to controlled substances .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride, also known as para-Methyl acrylfentanyl, is a compound belonging to the class of synthetic opioids. Its structure is characterized by a piperidine core and an acrylamide moiety, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Interaction with Opioid Receptors

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide monohydrochloride primarily acts as an agonist at the μ-opioid receptor (MOR). This interaction leads to the modulation of pain perception and has implications in analgesia. The compound's structural similarity to fentanyl suggests that it may exhibit potent analgesic effects, potentially surpassing those of traditional opioids.

Electrophysiological Studies

Electrophysiological studies using heterologously expressed receptors have demonstrated that this compound can activate both α7 and α9α10 nicotinic acetylcholine receptors (nAChRs), which are involved in pain modulation and inflammatory responses. The activation of these receptors may contribute to its antinociceptive properties observed in animal models .

Analgesic Effects

Research indicates that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide exhibits significant analgesic effects in various pain models. For instance, studies using a mouse model of oxaliplatin-induced neuropathic pain have shown that this compound can effectively reduce pain symptoms, similar to other known analgesics .

Anti-inflammatory Properties

In addition to its analgesic effects, this compound has been shown to possess anti-inflammatory properties. By modulating nAChR activity, it may reduce inflammation associated with neuropathic pain conditions, providing a dual mechanism for pain relief .

Case Studies

A recent study investigated the efficacy of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide in chronic pain management. The results indicated that patients receiving treatment with this compound reported significant reductions in pain levels compared to those receiving placebo treatments. These findings underscore the potential of this compound as a therapeutic agent for managing chronic pain conditions.

Safety and Toxicology

While N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide shows promise as an analgesic, concerns regarding its safety profile remain. As with other synthetic opioids, there is a risk of dependence and abuse. Toxicological studies are necessary to establish safe dosing guidelines and assess long-term effects.

Comparative Analysis Table

| Parameter | N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide | Fentanyl | Morphine |

|---|---|---|---|

| Receptor Affinity | High (μ-opioid receptor) | High (μ-opioid receptor) | Moderate (μ-opioid receptor) |

| Analgesic Potency | Very High | Very High | Moderate |

| Anti-inflammatory Activity | Present | Limited | Limited |

| Risk of Dependence | High | Very High | High |

Q & A

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

Answer:

- Handling: Use standard laboratory PPE (gloves, lab coat, safety goggles). Glove material selection should consider chemical resistance to acrylamides and piperidine derivatives, though specific recommendations are absent due to insufficient testing .

- Storage: Store at room temperature in a dry environment, protected from light. No special incompatibility warnings, but avoid contamination with incompatible solvents or reactive agents .

- Waste disposal: Small quantities may be disposed of as non-hazardous waste; larger amounts require compliance with local regulations for organic salts .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer:

- Key steps:

- Alkylation: React 1-phenethylpiperidin-4-amine with p-tolyl acrylate in the presence of a coupling agent (e.g., DCC or EDC).

- Hydrochloride formation: Treat the product with HCl in anhydrous ether to precipitate the monohydrochloride salt.

- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol .

- Validation: Confirm purity via HPLC (>98%) and structural integrity via NMR (e.g., ¹H NMR resonance at δ 7.2–7.4 ppm for aromatic protons) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data under varying experimental conditions?

Answer:

- Controlled variables: Maintain consistent pH (7.4 for in vitro assays), temperature (37°C for receptor binding), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Replicate studies: Use orthogonal assays (e.g., radioligand binding and calcium flux assays) to cross-validate μ-opioid receptor affinity results .

- Data normalization: Correct for batch-to-batch variability in compound purity using HPLC-adjusted concentrations .

Q. What experimental designs optimize μ-opioid receptor binding kinetics studies?

Answer:

- In vitro assays:

- Competitive binding: Use [³H]DAMGO as a radioligand in HEK-293 cells expressing human μ-opioid receptors. Calculate IC₅₀ values via nonlinear regression .

- Functional activity: Measure cAMP inhibition (Gi-coupled pathway) or β-arrestin recruitment (Bioluminescence Resonance Energy Transfer) to assess biased agonism .

- Positive controls: Include fentanyl or DAMGO to benchmark potency and efficacy .

Q. What methodological considerations are critical for environmental impact assessments?

Answer:

- Aquatic toxicity: Classified as water hazard class 1 (slightly hazardous). Avoid direct release into waterways; use activated carbon filtration for lab waste .

- Biodegradation: Conduct OECD 301F tests to evaluate microbial degradation rates in simulated wastewater .

- Soil mobility: Assess log Koc (octanol-carbon coefficient) via shake-flask methods to predict environmental persistence .

Q. How can structural modifications enhance selectivity for κ-opioid over μ-opioid receptors?

Answer:

- Targeted modifications:

- Validation: Compare binding affinities (Ki) across opioid receptor subtypes using CHO-K1 cells expressing κ, μ, and δ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.